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Cat. No.: B15137345 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a

trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, offering exceptionally fast

reaction kinetics without the need for a catalyst.[1][2] This ligation has become an invaluable

tool for the specific and efficient labeling of biomolecules in complex biological systems. This

document provides a detailed guide to the use of Cy5-PEG8-Tetrazine, a fluorescent probe

that leverages this powerful chemistry for applications in cellular imaging, flow cytometry, and

other fluorescence-based assays. The PEG8 linker enhances solubility and minimizes steric

hindrance, while the Cy5 fluorophore provides a strong signal in the far-red spectrum,

minimizing autofluorescence from biological samples.

The reaction proceeds via a [4+2] cycloaddition between the tetrazine and the TCO, followed

by a retro-Diels-Alder reaction that releases dinitrogen gas, forming a stable dihydropyridazine

conjugate.[1] A notable feature of many tetrazine-dye conjugates is a degree of fluorescence

quenching by the tetrazine moiety, which is alleviated upon ligation with a TCO, resulting in a

fluorogenic response with an increase in fluorescence intensity.[2][3]

Quantitative Data
The following table summarizes key quantitative data for the TCO-tetrazine ligation. While

specific data for the Cy5-PEG8-Tetrazine conjugate may vary slightly, the provided values are
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representative of this class of reagents and are based on published data for similar

compounds.

Parameter Value Notes

Second-Order Rate Constant

(k₂)
10³ - 10⁶ M⁻¹s⁻¹

The reaction is extremely fast,

allowing for efficient labeling at

low concentrations. The exact

rate is dependent on the

specific tetrazine and TCO

structures and the solvent.[1]

For the reaction of 3,6-di-(2-

pyridyl)-s-tetrazine with TCO, a

rate of ~2000 M⁻¹s⁻¹ has been

reported.

Excitation Maximum (λ_ex) ~650 nm Post-ligation with TCO.

Emission Maximum (λ_em) ~670 nm Post-ligation with TCO.

Fluorescence Quantum Yield

(Φ_F)
Moderate to High

The quantum yield of the Cy5

fluorophore can be influenced

by the tetrazine before ligation.

Upon reaction, a significant

increase in fluorescence is

often observed.[3][4]

Photostability Good

Cy5 is a relatively photostable

fluorophore suitable for most

imaging applications.

Optimal Reaction pH 6.0 - 9.0

The reaction is efficient over a

broad pH range compatible

with biological systems.[1]

Reaction Temperature 4°C to 37°C

The reaction proceeds rapidly

even at low temperatures, but

is typically performed at room

temperature or 37°C for

cellular applications.[1]
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Experimental Protocols
Protocol 1: Labeling of Proteins/Antibodies with a TCO-
NHS Ester
This protocol describes the first step in a two-step labeling procedure: the modification of a

protein or antibody with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

Protein/antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)

TCO-PEGx-NHS ester (the length of the PEG linker can be varied)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Desalting column (e.g., Sephadex G-25)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Protein Preparation: Dissolve the protein/antibody in an amine-free buffer at a concentration

of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as

they will compete with the NHS ester reaction.

TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester

in anhydrous DMF or DMSO to a concentration of 10-20 mM.

Labeling Reaction: Add a 10-20 fold molar excess of the TCO-NHS ester stock solution to

the protein solution. The optimal molar ratio may need to be determined empirically for each

protein.

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle

mixing.

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration

of 50-100 mM and incubate for 5-10 minutes at room temperature.
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Purification: Remove the excess, unreacted TCO-NHS ester using a desalting column

equilibrated with the desired storage buffer (e.g., PBS).

Characterization: Determine the degree of labeling (DOL) by mass spectrometry (MALDI-

TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein. The TCO-

labeled protein is now ready for ligation with Cy5-PEG8-Tetrazine.

Protocol 2: Staining of TCO-labeled Cells for Flow
Cytometry
This protocol outlines the second step: the fluorescent labeling of cells that have been

metabolically or surface-labeled with a TCO moiety.

Materials:

Cells expressing a TCO-modified molecule on their surface

Cy5-PEG8-Tetrazine

Anhydrous DMSO

Cell culture medium or FACS buffer (e.g., PBS with 1% BSA)

Flow cytometer

Procedure:

Cell Preparation: Harvest the TCO-labeled cells and wash them once with ice-cold FACS

buffer. Resuspend the cells in FACS buffer to a concentration of 1x10⁶ cells/mL.

Cy5-PEG8-Tetrazine Staining Solution: Prepare a stock solution of Cy5-PEG8-Tetrazine in

anhydrous DMSO (e.g., 1 mM). Dilute the stock solution in FACS buffer to the desired final

staining concentration (e.g., 1-10 µM). The optimal concentration should be determined

empirically.

Staining: Add the Cy5-PEG8-Tetrazine staining solution to the cell suspension.
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Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from

light.

Washing: Wash the cells two to three times with ice-cold FACS buffer to remove any

unreacted Cy5-PEG8-Tetrazine.

Analysis: Resuspend the cells in FACS buffer and analyze them on a flow cytometer using

the appropriate laser and filter set for Cy5 (e.g., 640 nm excitation and a 670/30 nm

bandpass filter).

Controls:

Unlabeled Cells + Cy5-PEG8-Tetrazine: To assess non-specific binding of the tetrazine

probe.

TCO-labeled Cells (no tetrazine): To determine the background fluorescence of the TCO-

modified cells.

Unlabeled Cells (no TCO, no tetrazine): To determine the autofluorescence of the cells.

Protocol 3: Live-Cell Imaging using Pre-targeting
Strategy
This protocol describes a pre-targeting approach for imaging a specific cellular target. An

antibody functionalized with a TCO group is first administered, followed by the addition of the

Cy5-PEG8-Tetrazine for visualization.[5]

Materials:

TCO-labeled antibody (prepared as in Protocol 1)

Cells expressing the target antigen

Cy5-PEG8-Tetrazine

Anhydrous DMSO

Live-cell imaging medium
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Fluorescence microscope

Procedure:

Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium

at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.[5] This allows the

antibody to bind to its target.

Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium

to remove unbound antibody.

Ligation and Imaging: Prepare the Cy5-PEG8-Tetrazine staining solution in imaging medium

at a final concentration of 1-5 µM. Add the staining solution to the cells.

Image Acquisition: Immediately begin imaging the cells using a fluorescence microscope

equipped with appropriate filters for Cy5. The signal should develop rapidly as the ligation

occurs.[5] Time-lapse imaging can be performed to monitor the labeling process in real-time.

Mandatory Visualizations
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Step 1: Biomolecule Modification

Step 2: Bioorthogonal Ligation

Step 3: Analysis
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Caption: Experimental workflow for Cy5-PEG8-Tetrazine TCO ligation.
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Caption: Pre-targeting strategy for live-cell imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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